molecular formula C12H11BrN2O B5698342 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole

1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B5698342
M. Wt: 279.13 g/mol
InChI Key: RUOCNWFJSMLHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. This compound is a member of the pyrazole family and has been studied for its ability to modulate biological pathways.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole involves its ability to modulate biological pathways and inhibit enzyme activity. This compound has been shown to inhibit the activity of enzymes such as HDAC6, which is involved in cancer and neurodegenerative diseases. Additionally, 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to modulate the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit the activity of enzymes such as HDAC6, which is involved in cancer and neurodegenerative diseases. Additionally, 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to modulate the NF-κB pathway, which is involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments include its ability to modulate biological pathways and inhibit enzyme activity. This compound has been shown to have potential as a pharmacological agent for the treatment of cancer and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole. These include further studies to determine its safety and efficacy as a pharmacological agent, investigation of its potential as a photosensitizer in photodynamic therapy for cancer, and exploration of its potential as a modulator of other biological pathways. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.

Synthesis Methods

The synthesis of 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 4-bromobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. This reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.

Scientific Research Applications

1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been studied for its potential as a pharmacological agent. It has been shown to modulate biological pathways such as the NF-κB pathway, which is involved in inflammation and cancer. This compound has also been studied for its ability to inhibit the activity of enzymes such as HDAC6, which is involved in cancer and neurodegenerative diseases. Furthermore, 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer.

properties

IUPAC Name

(4-bromophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8-7-9(2)15(14-8)12(16)10-3-5-11(13)6-4-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOCNWFJSMLHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.